MFCD18314462
Description
MFCD18314462 is a chemical compound cataloged under the Molecular Formula and Designation Code (MFCD) system, which standardizes identifiers for chemical substances. Compounds under the MFCD system are typically characterized by parameters such as molecular weight, solubility, log P (partition coefficient), and bioactivity profiles, which are critical for applications in pharmaceuticals, materials science, and industrial chemistry.
Properties
IUPAC Name |
5-(3,4-dichlorophenyl)-2-hydroxybenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2NO/c14-11-3-1-9(6-12(11)15)8-2-4-13(17)10(5-8)7-16/h1-6,17H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTIAZDLDPDJRMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)Cl)Cl)C#N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80684908 | |
| Record name | 3',4'-Dichloro-4-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80684908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261918-17-5 | |
| Record name | [1,1′-Biphenyl]-3-carbonitrile, 3′,4′-dichloro-4-hydroxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261918-17-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3',4'-Dichloro-4-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80684908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2-Cyano-4-(3,4-dichlorophenyl)phenol can be achieved through several synthetic routes. One common method involves the reaction of 3,4-dichlorobenzonitrile with phenol under specific reaction conditions. The reaction typically requires a catalyst and may be conducted under reflux conditions to ensure complete conversion. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
2-Cyano-4-(3,4-dichlorophenyl)phenol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert the cyano group to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with alkyl halides to form ethers. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and alkyl halides for substitution reactions. .
Scientific Research Applications
2-Cyano-4-(3,4-dichlorophenyl)phenol has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating certain diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2-Cyano-4-(3,4-dichlorophenyl)phenol involves its interaction with specific molecular targets and pathways. The cyano group and dichlorophenyl groups play a crucial role in its biological activity. The compound may interact with enzymes and receptors, leading to modulation of cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Structural Similarity
Structural similarity is a cornerstone of compound comparison, as structurally analogous molecules often exhibit related biological or chemical behaviors . For example:
- MFCD13195646 (CAS 1046861-20-4): Shares a boronic acid functional group, which is critical in Suzuki-Miyaura coupling reactions. Its molecular formula (C₆H₅BBrClO₂) and polar surface area (48.98 Ų) suggest moderate hydrophilicity, similar to quaternary ammonium compounds like BAC-C12 .
- MFCD11044885 (CAS 918538-05-3): A dichlorinated triazine derivative (C₆H₃Cl₂N₃) with high synthetic accessibility (score: 2.07). Its aromaticity and halogen substituents align with compounds used in agrochemicals .
While this compound’s exact structure is unspecified, its MFCD classification implies a heterocyclic or organohalogen structure, given the prevalence of such motifs in industrial and medicinal compounds .
Physicochemical Properties
Key physicochemical parameters for this compound and comparable compounds are summarized below:
Notes:
- Log P values indicate lipophilicity, critical for membrane permeability. MFCD13195646’s moderate Log P (2.15) suggests balanced solubility, whereas BAC-C12’s higher Log P (3.6) aligns with surfactant behavior .
- CMC (Critical Micelle Concentration) for BAC-C12 (8.3 mM) highlights its utility in detergent formulations, a trait less relevant to halogenated or boronic acid derivatives .
Functional Performance
- Synthetic Utility : Boronic acids like MFCD13195646 are pivotal in cross-coupling reactions, enabling carbon-carbon bond formation in drug synthesis . Triazine derivatives (e.g., MFCD11044885) serve as scaffolds for herbicides and antiviral agents due to their nitrogen-rich aromatic systems .
- Biological Activity : Compounds with halogen substituents (e.g., MFCD11044885) often exhibit enhanced binding to biological targets via halogen bonding. For example, 5,7-dichloro-1H-pyrrolo[2,3-c]pyridine derivatives show antiviral activity .
Research Findings and Methodological Considerations
Analytical Techniques
- Spectrofluorometry vs. Tensiometry : As demonstrated for BAC-C12, spectrofluorometry provided CMC values (8.3 mM) comparable to tensiometry (8.0 mM), validating its reliability for amphiphilic compounds . Similar approaches could quantify this compound’s aggregation behavior if applicable.
- Chromatographic Methods : High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are recommended for purity assessment, as seen in studies on CAS 1761-61-1 (MFCD00003330) .
Challenges in Comparison
- Data Gaps : The absence of explicit data for this compound necessitates reliance on analogous compounds. For instance, its bioactivity could be inferred from structurally similar boronic acids or triazines .
- Discrepancies in Similarity Metrics : Similarity scores (e.g., 0.71–0.87 for MFCD13195646 analogs) highlight the subjective nature of comparison metrics, which depend on descriptor selection (e.g., 2D fingerprints vs. 3D pharmacophores) .
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